

A Comprehensive Technical Guide to 5-Fluoro-2-nitrotoluene

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Compound of Interest

Compound Name: 5-Fluoro-2-nitrotoluene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **5-Fluoro-2-nitrotoluene** (CAS Number: 446-33-3), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical identity, physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and its applications in research and development.

Chemical Identity and Properties

5-Fluoro-2-nitrotoluene, with the IUPAC name 4-fluoro-2-methyl-1-nitrobenzene, is an aromatic organic compound.^[1] Its chemical structure features a toluene molecule substituted with a fluorine atom at the 5-position and a nitro group at the 2-position.

Table 1: Chemical Identifiers for **5-Fluoro-2-nitrotoluene**

Identifier	Value
CAS Number	446-33-3[1]
IUPAC Name	4-fluoro-2-methyl-1-nitrobenzene[1]
Synonyms	2-Methyl-4-fluoronitrobenzene, 3-Fluoro-6-nitrotoluene, 3-Methyl-4-nitrofluorobenzene[1]
Molecular Formula	C ₇ H ₆ FN ₂ O ₂ [1]
Molecular Weight	155.13 g/mol

Table 2: Physicochemical Properties of **5-Fluoro-2-nitrotoluene**

Property	Value
Appearance	Colorless to light yellow liquid
Melting Point	28 °C
Boiling Point	97-98 °C at 10 mmHg[2]
Density	1.272 g/mL at 25 °C[2]
Flash Point	87 °C
Refractive Index (n _D ²⁰)	1.527[2]

Spectroscopic Data

The structural characterization of **5-Fluoro-2-nitrotoluene** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Table 3: ¹H NMR Spectral Data for **5-Fluoro-2-nitrotoluene** (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.07	dd	1H	Ar-H
7.01-7.06	m	2H	Ar-H
2.64	s	3H	-CH ₃

Data sourced from similar compound characterization protocols.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Peaks for **5-Fluoro-2-nitrotoluene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch (-CH ₃)
~1520	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~1250	Strong	C-F Stretch
~830	Strong	C-H Out-of-plane Bending

Peak positions are estimated from typical values for the respective functional groups.

Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 5: Key Fragments in the Mass Spectrum of **5-Fluoro-2-nitrotoluene**

m/z	Proposed Fragment
155	$[M]^+$ (Molecular Ion)
138	$[M - OH]^+$
109	$[M - NO_2]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$ (Phenyl ion)

Fragmentation data is based on the NIST Mass Spectrometry Data Center.[\[1\]](#)

Experimental Protocol: Synthesis of 5-Fluoro-2-nitrotoluene

This section details a common laboratory procedure for the synthesis of **5-Fluoro-2-nitrotoluene** via the nitration of 3-fluorotoluene.

Materials and Equipment

- 3-Fluorotoluene (1-fluoro-3-methylbenzene)
- 90% Nitric Acid (aqueous solution)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous Sodium Bicarbonate ($NaHCO_3$)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Petroleum Ether
- Ethyl Acetate
- Round-bottom flask
- Stirring apparatus

- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Synthesis Procedure

- Nitration Reaction: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 100 mL of 90% aqueous nitric acid is cooled to 0-5 °C using an ice bath. 30 g (273 mmol) of 1-fluoro-3-methylbenzene is added dropwise to the stirred nitric acid solution, maintaining the temperature between 0-5 °C. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.
- Work-up: The reaction mixture is then poured into ice water. The aqueous layer is extracted three times with 50 mL portions of dichloromethane. The combined organic layers are washed with 100 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
- Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by silica gel column chromatography using a gradient elution of 0.5% to 3.3% ethyl acetate in petroleum ether. This affords **5-fluoro-2-nitrotoluene** as a yellow oil.

Characterization

The purified product can be characterized using the spectroscopic methods detailed in Section 2 to confirm its identity and purity.

Applications in Research and Drug Development

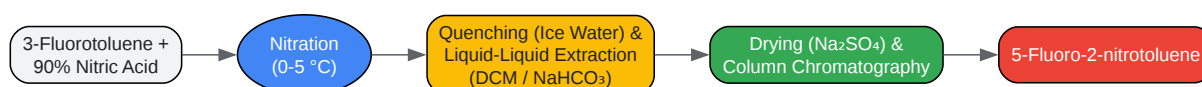
5-Fluoro-2-nitrotoluene serves as a crucial building block in the synthesis of more complex molecules. The presence of the nitro and fluoro groups on the aromatic ring makes it a versatile intermediate. The nitro group can be readily reduced to an amine, which can then undergo a

variety of reactions to form heterocycles or other functional groups. The fluorine atom can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, often enhancing its metabolic stability and binding affinity.[3]

Workflow and Diagrams

Synthesis Workflow

The synthesis of **5-Fluoro-2-nitrotoluene** from 3-Fluorotoluene is a straightforward electrophilic aromatic substitution reaction. The workflow involves the reaction, work-up, and purification steps as detailed in the experimental protocol.



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Synthesis workflow for **5-Fluoro-2-nitrotoluene**.

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